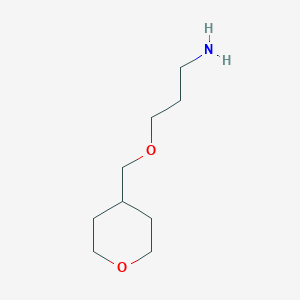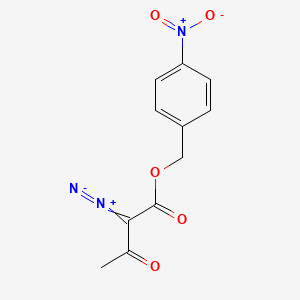
4-Nitrobenzyl 2-diazoacetoacetate
Vue d'ensemble
Description
4-Nitrobenzyl 2-diazoacetoacetate is a heterocyclic organic compound . It is a useful research chemical compound .
Synthesis Analysis
The synthesis of this compound involves a two-step reaction process. This method offers numerous benefits, such as streamlined processing steps, easier industrial production, reduced production costs, enhanced product quality, and increased yield .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include a two-step reaction process . The reaction conditions involve the use of sodium ethanolate in toluene at 0 degrees Celsius for 6.5 hours .Physical And Chemical Properties Analysis
This compound is characterized as a white or nearly white powder, which can range to a light yellow shade . It is slightly soluble in DMSO and Methanol .Applications De Recherche Scientifique
Synthesis and Chemical Transformations
- Synthesis Process : 4-Nitrobenzyl 2-diazoacetoacetate is synthesized through a process involving p-Nitrobenzyl acetoacetate and azide sodium, with an overall yield of 92.6% (Hu Bao-xiang, 2007).
- Ring Expansion in Penicillin Derivatives : This compound is used in the stereoselective synthesis of ring-expanded oxa-derivatives from penicillin derivatives (T. Kametani et al., 1983).
Applications in Biochemistry and Pharmacology
- Cancer Therapy Research : this compound is explored in the development of nitric oxide-based prodrug therapies for cancer treatment, where it is metabolized by nitroreductase to produce nitric oxide (Kavita Sharma et al., 2013).
- Biocompatible Polymers : The compound is studied for its role in enhancing the biocompatibility of polymers in vivo, particularly for medical applications (Hua Xu et al., 2008).
Chemical Engineering and Process Optimization
- Purification Processes : It is used in chemical processes like the purification of silylenol ether reaction mixtures, involving complex procedures like microfiltration and wiped-film evaporation (K. Larson et al., 1996).
Biomedical Engineering and Molecular Biology
- Oligonucleotide Modification : this compound is applied in the post-modification of oligonucleotides, contributing to the development of reduction-responsive oligonucleotides with potential applications in synthetic biology (Nanami Shirakami et al., 2021).
Electrosynthesis and Catalysis
- Catalytic Activity : The compound has been studied for its role as a catalyst in the reduction of CO2 and the electrosynthesis of 4-nitrophenylacetate (S. Mohammadzadeh et al., 2020).
Protecting Groups in Organic Synthesis
- Protection of Hydroxyl Functions : this compound is employed for protecting hydroxyl functions in complex organic syntheses (Koichi Kukase et al., 1990).
Propriétés
IUPAC Name |
(4-nitrophenyl)methyl 2-diazo-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O5/c1-7(15)10(13-12)11(16)19-6-8-2-4-9(5-3-8)14(17)18/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEKGSEIAAGMGPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=[N+]=[N-])C(=O)OCC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


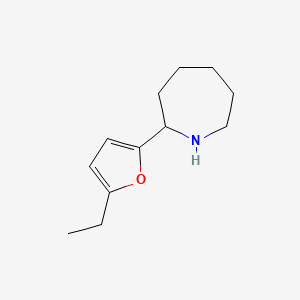

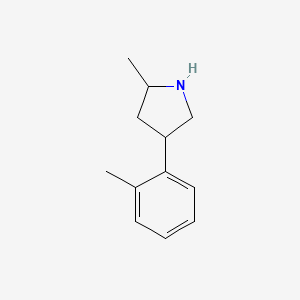
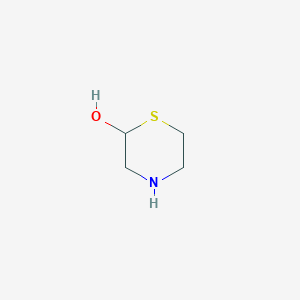
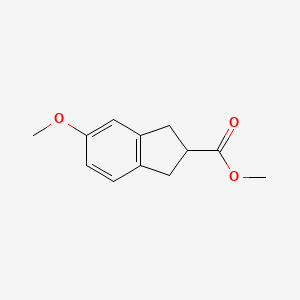

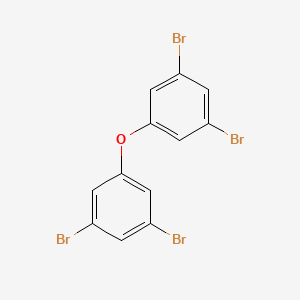


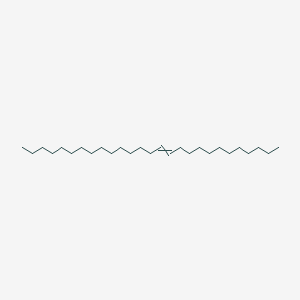
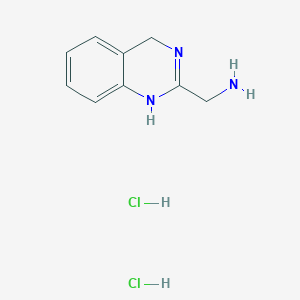
![2,2,2-Trifluoro-1-{3-methylimidazo[1,5-a]pyridin-1-yl}ethan-1-one](/img/structure/B1422684.png)
![5-methyl-1-{2-[(propan-2-yl)carbamoyl]-1,2,3,4-tetrahydroisoquinolin-5-yl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1422686.png)
